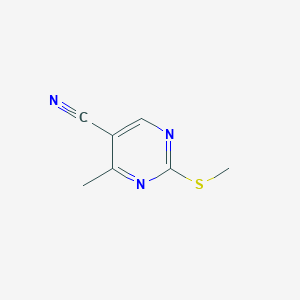

4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-2-methylsulfanylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c1-5-6(3-8)4-9-7(10-5)11-2/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLWXTRTWIEVJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C#N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30518926 | |

| Record name | 4-Methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30518926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89079-62-9 | |

| Record name | 4-Methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30518926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including nucleobases and numerous FDA-approved drugs.[1] Its unique electronic properties and versatile substitution patterns make it a privileged scaffold in the design of targeted therapeutics. Within this broad class of molecules, 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile (CAS No. 89079-62-9) emerges as a highly valuable, yet often overlooked, synthetic intermediate. This technical guide provides an in-depth exploration of its synthesis, chemical reactivity, and strategic applications, particularly in the development of kinase inhibitors and other novel therapeutic agents.

Physicochemical Properties and Structural Attributes

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 89079-62-9 | [2][3] |

| Molecular Formula | C₇H₇N₃S | [2][3] |

| Molecular Weight | 165.22 g/mol | [2][3] |

| Storage | Sealed in dry, 2-8°C | [2] |

The structure of this compound is characterized by a pyrimidine core substituted with a methyl group at the 4-position, a methylthio group at the 2-position, and a nitrile group at the 5-position. This arrangement of functional groups imparts a unique reactivity profile that is central to its utility as a synthetic building block.

Synthesis of this compound: A Plausible Synthetic Route

A likely synthetic pathway would involve the condensation of a β-dicarbonyl equivalent with S-methylisothiourea. This reaction is a variation of the well-established Biginelli reaction, a cornerstone in the synthesis of dihydropyrimidines and related heterocyclic systems.[4]

Proposed Synthetic Protocol:

A plausible synthesis could involve the reaction of (E)-2-cyano-3-ethoxybut-2-enenitrile (the enol ether of acetylacetonitrile) with S-methylisothiourea sulfate in the presence of a base such as potassium carbonate in a suitable solvent like ethanol.

-

Step 1: Formation of the Enolate/Enol Ether. Acetylacetone can be reacted with a cyanation agent to form the corresponding β-ketonitrile. Subsequent reaction with an orthoformate would yield the enol ether, activating the molecule for cyclization.

-

Step 2: Cyclocondensation. The activated β-dicarbonyl equivalent would then be reacted with S-methylisothiourea. The reaction proceeds via a nucleophilic attack of the isothiourea on the carbonyl carbon, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.

This approach is analogous to the synthesis of 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile, where 2-methyl-2-isothiourea is reacted with ethyl ethoxycarbonylcyanoacetate.[5]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its functional groups, particularly the 2-(methylthio) substituent.

The 2-(Methylthio) Group: A Versatile Leaving Group

The methylthio group at the C2 position of the pyrimidine ring is a moderately good leaving group and can be displaced by various nucleophiles in a nucleophilic aromatic substitution (SNAr) reaction. This allows for the introduction of a wide range of functionalities at this position, a common strategy in the diversification of drug candidates.

Activation via Oxidation: Enhancing Reactivity

The reactivity of the 2-(methylthio) group can be significantly enhanced by oxidation to the corresponding sulfoxide or, more commonly, the sulfone. This transformation dramatically increases the electrophilicity of the C2 position, making the methylsulfonyl group an excellent leaving group. This two-step sequence of oxidation followed by nucleophilic substitution provides an efficient pathway to 2-substituted pyrimidines that are often not accessible through direct displacement of the methylthio group.

The oxidation is typically achieved using common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA). The resulting 2-(methylsulfonyl)pyrimidine is highly reactive towards nucleophilic attack by amines, alcohols, and other nucleophiles, often under mild reaction conditions. This enhanced reactivity is a key advantage in the synthesis of complex molecules.

Experimental Workflow: Oxidation and Nucleophilic Substitution

Sources

Physicochemical properties of 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile

An In-depth Technical Guide to 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Drawing upon its structural motifs, including the biologically prevalent pyrimidine core, this document elucidates the compound's physicochemical properties, synthesis, spectral characteristics, and potential applications for researchers, scientists, and professionals in drug development.

Introduction and Strategic Importance

This compound belongs to the pyrimidine class of heterocyclic compounds. The pyrimidine ring is a fundamental building block in nature, forming the core of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] Consequently, synthetic pyrimidine derivatives have garnered immense attention from researchers and are integral to a wide array of FDA-approved drugs with applications ranging from anticancer to anti-infective therapies.[2][3]

The subject molecule is functionalized with a methyl group at position 4, a nitrile group at position 5, and a methylthio group at position 2. This specific arrangement of substituents offers a versatile scaffold for chemical modification, making it a valuable intermediate for the synthesis of more complex molecules. The pyrimidine-5-carbonitrile moiety, in particular, is a recognized pharmacophore in the development of potential anticancer agents and enzyme inhibitors.[4][5] This guide aims to provide a detailed understanding of its core properties to facilitate its effective use in research and development.

Physicochemical and Structural Data

A compound's physicochemical properties are critical determinants of its behavior in both chemical reactions and biological systems. These parameters influence its reactivity, solubility, formulation, and pharmacokinetic profile. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-Methyl-2-(methylthio)pyrimidine-5-carbonitrile | N/A |

| CAS Number | 89079-62-9 | [6][7] |

| Molecular Formula | C₇H₇N₃S | [6][7] |

| Molecular Weight | 165.22 g/mol | [6][7] |

| Appearance | Not specified (typically a solid) | N/A |

| Storage Conditions | Store at 2-8°C, sealed in a dry environment | [7] |

Understanding these fundamental properties is the first step in designing experiments, ensuring proper storage for stability, and predicting the compound's behavior in various solvent systems.

Synthesis and Chemical Reactivity

The synthesis of substituted pyrimidines often involves the cyclocondensation of three-carbon precursors with amidine or thiourea derivatives. For this compound, a common synthetic strategy involves the methylation of a corresponding pyrimidine-2-thione precursor. This thione is typically formed via a multicomponent reaction, such as the Biginelli reaction or a related variant.[8][9]

General Synthetic Protocol

A plausible synthetic pathway is outlined below. This protocol is based on established methods for synthesizing structurally similar pyrimidine derivatives.[8][10][11]

-

Step 1: Formation of the Pyrimidine-2-thione Core. A three-component condensation reaction between an appropriate β-keto nitrile (or a related precursor), an aldehyde, and thiourea is performed, typically under acidic or basic conditions, to yield the 4-methyl-1,2,3,4-tetrahydropyrimidine-2-thione-5-carbonitrile intermediate.

-

Step 2: Aromatization (if necessary). The dihydropyrimidine ring may be oxidized to the aromatic pyrimidine system using a suitable oxidizing agent.

-

Step 3: S-Methylation. The resulting pyrimidine-2-thione is then alkylated at the sulfur atom using an electrophilic methylating agent, such as methyl iodide, in the presence of a base (e.g., potassium carbonate or pyridine) to yield the final product, this compound.[8][10]

Synthetic Workflow Diagram

Caption: Generalized workflow for the synthesis of the target compound.

Reactivity Insights

The reactivity of this compound is governed by its functional groups:

-

2-(Methylthio) Group: This group is a key site for further modification. While the methylthio group itself is relatively unreactive compared to a chloro or sulfonyl group, it can be oxidized to a methylsulfinyl or methylsulfonyl group.[12][13] These oxidized derivatives are excellent leaving groups, readily displaced by nucleophiles (e.g., amines, alcohols), which allows for the introduction of diverse substituents at the C2 position. This strategy is fundamental in creating libraries of compounds for drug discovery.[12]

-

Nitrile Group: The cyano (C≡N) group is a strong electron-withdrawing group. This property influences the electron density of the pyrimidine ring, affecting its susceptibility to nucleophilic or electrophilic attack.[12] The nitrile can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for derivatization.

-

Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring make it electron-deficient and susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups and a good leaving group at positions 2, 4, or 6.

Spectral Characterization

Spectroscopic methods are indispensable for structural elucidation and purity assessment. The expected spectral features for this compound are detailed below.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[14]

-

Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the region of 2210-2240 cm⁻¹. The presence of this peak is a definitive indicator of the nitrile group.[4]

-

C=N and C=C Stretches: Aromatic ring stretching vibrations for the pyrimidine core will appear in the 1450-1600 cm⁻¹ region.

-

C-H Stretches: Aliphatic C-H stretching from the two methyl groups will be observed just below 3000 cm⁻¹, while aromatic C-H stretching (for the single proton on the ring) will appear just above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[14][15]

¹H NMR Spectrum (Predicted):

-

Pyrimidine-H (at C6): A singlet is expected for the single proton on the pyrimidine ring. Its chemical shift would likely be downfield (δ 8.5-9.0 ppm) due to the deshielding effects of the ring nitrogens and the adjacent nitrile group.

-

4-Methyl Protons (-CH₃): A singlet integrating to three protons, likely in the δ 2.5-2.8 ppm range.

-

2-(Methylthio) Protons (S-CH₃): A singlet integrating to three protons, typically found in the δ 2.5-2.7 ppm range.[4]

¹³C NMR Spectrum (Predicted):

-

Nitrile Carbon (-C≡N): Expected around δ 115-120 ppm.

-

Pyrimidine Ring Carbons: Several distinct signals for the four carbons of the pyrimidine ring, with C2, C4, and C6 appearing at lower field (δ >150 ppm) due to their attachment to heteroatoms.

-

Methyl Carbons: Two signals in the aliphatic region (δ 15-25 ppm) corresponding to the 4-methyl and S-methyl carbons.

Potential Applications in Research and Drug Discovery

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous therapeutic agents.[2] Derivatives of 2-(methylthio)pyrimidine and pyrimidine-5-carbonitrile have shown a wide spectrum of biological activities.

-

Anticancer Research: Many pyrimidine derivatives are developed as anticancer agents.[2][10] Specifically, pyrimidine-5-carbonitrile derivatives have been investigated as potential inhibitors of kinases and other enzymes involved in cell proliferation, such as PI3K/AKT.[4] They have also been explored as COX-2 inhibitors, which have implications in both inflammation and oncology.[5]

-

Antimicrobial Agents: The pyrimidine core is present in various compounds with demonstrated antibacterial and antifungal properties.[1][16] The title compound can serve as a starting material for the synthesis of novel antimicrobial candidates.

-

Synthetic Building Block: Due to its versatile functional groups, this compound is an ideal intermediate for combinatorial chemistry and the generation of compound libraries for high-throughput screening. The displaceable methylthio group allows for the systematic introduction of various side chains to explore structure-activity relationships (SAR).

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) was not found, general guidelines for related heterocyclic compounds should be followed.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[17]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[17] Avoid contact with skin, eyes, and clothing.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, as recommended at 2-8°C.[6][7] Protect from light and moisture to ensure chemical stability.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[17]

Conclusion

This compound is a strategically important heterocyclic compound with significant potential in chemical synthesis and medicinal chemistry. Its well-defined physicochemical properties, versatile reactivity, and relationship to biologically active pharmacophores make it a valuable tool for researchers. This guide provides the foundational knowledge required to effectively utilize this compound in the laboratory, from understanding its synthesis and reactivity to ensuring its safe handling and storage, ultimately enabling its application in the development of novel chemical entities.

References

- ChemicalBook. (2022). This compound | 89079-62-9.

- CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.

- Journal of the American Chemical Society. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.

- Fisher Scientific. (2013). Safety Data Sheet.

- PubMed Central. (2021). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562.

- National Institutes of Health. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.

- Arkat USA, Inc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.

- Fisher Scientific. (2012). Safety Data Sheet.

- National Institutes of Health. (2011). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines.

- BLDpharm. (n.d.). 89079-62-9|this compound.

- MDPI. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties.

- PubMed Central. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies.

- Scientific Research Publishing. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives.

- Semantic Scholar. (1988). Synthesis of pyrimidine derivatives by the reaction of ketene dithioacetals with amides.

- Thermo Fisher Scientific. (n.d.). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies.

- MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents.

- MDPI. (2022). Recent Advances in Pyrimidine-Based Drugs.

- PubMed. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application.

- ResearchGate. (2025). Crystal structures and IR, NMR and UV spectra of 4-formyl- and 4-acetylpyridine N(4)-methyl- and N(4)-ethylthiosemicarbazones.

- YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra.

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. mdpi.com [mdpi.com]

- 3. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 89079-62-9 [chemicalbook.com]

- 7. 89079-62-9|this compound|BLD Pharm [bldpharm.com]

- 8. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. arkat-usa.org [arkat-usa.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]

- 17. fishersci.com [fishersci.com]

4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile structure and synthesis

An In-depth Technical Guide to 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile: Structure, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the chemistry and utility of this compound. As a key heterocyclic building block, this compound is a versatile precursor for the synthesis of a wide array of pharmacologically active molecules. We will delve into its structural features, provide a detailed, field-proven synthetic protocol with mechanistic insights, and explore its applications as a scaffold in modern drug discovery.

Core Structure and Physicochemical Properties

This compound is a substituted pyrimidine, a class of heterocyclic compounds integral to the structure of nucleic acids (DNA and RNA) and numerous clinically significant drugs.[1] Its structure is characterized by a pyrimidine ring functionalized with a methyl group at position 4, a cyano group at position 5, and a methylthio (-SCH₃) group at position 2.

The strategic placement of these functional groups imparts significant synthetic utility. The methylthio group at the 2-position is an excellent leaving group, readily displaced by various nucleophiles. This allows for the introduction of diverse functionalities, a critical feature in the generation of compound libraries for high-throughput screening. The cyano group and the methyl group can also be modified or can participate in influencing the electronic properties and binding interactions of derivative compounds.

Physicochemical Properties Summary

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇N₃S | [2][3] |

| Molecular Weight | 165.22 g/mol | [2][3] |

| CAS Number | 89079-62-9 | [2] |

| Appearance | Typically a white to off-white solid | [4] |

| Storage Conditions | Sealed in a dry environment, 2-8°C | [3] |

| SMILES Code | N#CC1=CN=C(SC)N=C1C | [3] |

Synthesis of this compound

The synthesis of functionalized pyrimidines is a cornerstone of heterocyclic chemistry. While numerous methods exist, a common and efficient approach for this specific molecule involves the condensation of S-methylisothiourea with a suitable three-carbon building block that incorporates the C4-methyl and C5-nitrile functionalities.

Reaction Scheme

A prevalent strategy is the reaction between an S-alkylisothiourea salt and an activated β-ketoester or an equivalent thereof.[5] This one-pot procedure is advantageous as it avoids the isolation of intermediate thiol products, which can be prone to oxidation or overalkylation.[5]

The overall transformation can be depicted as follows:

(S-Methylisothiourea Sulfate) + (2-Acetyl-3-ethoxyacrylonitrile) → this compound

Causality Behind Experimental Choices

-

Starting Materials : S-methylisothiourea is used instead of thiourea to directly install the methylthio group, simplifying the process and avoiding a separate alkylation step which can have side-reactions.[6][7] The β-keto nitrile derivative (2-acetyl-3-ethoxyacrylonitrile or similar) is chosen for its dual reactivity: the ketone provides the carbon for the C4-methyl and C4 positions, while the activated double bond and nitrile group form the rest of the pyrimidine ring.

-

Base/Acid Catalysis : The reaction typically proceeds under basic conditions (e.g., potassium carbonate, sodium ethoxide) to deprotonate the isothiourea and facilitate the initial nucleophilic attack.[8] Subsequent dehydration and aromatization to form the stable pyrimidine ring are often promoted by acidic workup or heating.[5]

-

Solvent : Ethanol or Dimethylformamide (DMF) are common solvents. Ethanol is a good choice as it readily dissolves the reactants and the base, while DMF can be used for less reactive substrates requiring higher temperatures.[1][8]

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established methods for analogous pyrimidine-5-carbonitriles.[4][5][8]

Materials:

-

S-Methylisothiourea sulfate (1.0 eq)

-

(E/Z)-2-cyano-3-ethoxybut-2-enenitrile (or a similar activated precursor) (1.0 eq)

-

Potassium Carbonate (K₂CO₃) (2.2 eq)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric Acid (HCl) for neutralization

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add S-methylisothiourea sulfate (1.0 eq) and (E/Z)-2-cyano-3-ethoxybut-2-enenitrile (1.0 eq) to ethanol (approx. 0.2 M concentration).

-

In a separate beaker, dissolve potassium carbonate (2.2 eq) in a minimal amount of water and add this aqueous solution to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-85°C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the remaining crude mixture in water and carefully neutralize the solution to pH 7-8 with 6N HCl.

-

A solid precipitate should form upon neutralization. Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold water to remove inorganic salts.

-

Dry the product in a vacuum oven to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography if necessary.

Synthetic Workflow Visualization

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

Pyrimidine-5-carbonitrile derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][9][10]

A Versatile Chemical Scaffold

The primary value of this compound in drug development lies in its role as a versatile intermediate. The methylthio group at the C2 position is particularly important; it acts as a stable and reliable leaving group that can be substituted by a vast array of nucleophiles. This allows for the systematic synthesis of large libraries of 2-substituted pyrimidine derivatives.

Common modifications include:

-

Reaction with Amines : Displacement of the methylthio group with primary or secondary amines (including anilines and heterocyclic amines) to generate 2-aminopyrimidine derivatives. These derivatives are frequently explored as kinase inhibitors, with the amine functionality often forming a key hydrogen bond in the hinge region of the enzyme's active site.[11]

-

Reaction with Hydrazine : Treatment with hydrazine hydrate yields a 2-hydrazinyl intermediate, which can be further derivatized to form pyrazoles, triazoles, or Schiff bases, dramatically increasing molecular complexity and diversity.[1][7]

-

Oxidation and Substitution : The sulfide can be oxidized to a sulfone, further activating the C2 position for displacement by weaker nucleophiles.[12]

This synthetic flexibility makes the title compound an ideal starting point for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties of lead compounds.

Role as a Precursor for Bioactive Molecules

Caption: Role of this compound as a scaffold for generating diverse chemical libraries.

References

-

CORE. (2020-04-23). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Available at: [Link]

-

Fathalla, W., et al. (2014-12-29). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

National Institutes of Health (NIH). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Available at: [Link]

-

ARKAT USA. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Available at: [Link]

-

ResearchGate. (2025-12-25). Synthesis of Novel 4-Imino-6,8-Dimethyl-2-(Methylthio)-4H-Pyrimido [1, 2-A] Pyrimidine-3-Carbonitrile and its 2- Substituted Derivatives. Available at: [Link]

-

PubChem. 4-Chloro-5-methyl-2-(methylthio)pyrimidine. Available at: [Link]

-

ResearchGate. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Available at: [Link]

-

PubMed Central. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Available at: [Link]

-

ARKAT USA. Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Available at: [Link]

-

National Institutes of Health (NIH). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Available at: [Link]

-

National Institutes of Health (NIH). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Available at: [Link]

- Google Patents. A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

-

PubMed Central. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Available at: [Link]

-

PubMed Central. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Available at: [Link]

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available at: [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. This compound | 89079-62-9 [chemicalbook.com]

- 3. 89079-62-9|this compound|BLD Pharm [bldpharm.com]

- 4. 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile | 89487-99-0 [amp.chemicalbook.com]

- 5. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arkat-usa.org [arkat-usa.org]

The Pivotal Role of 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile in Modern Drug Discovery: A Technical Guide to its Biological Activities and Therapeutic Potential

Foreword: The Unseen Architect in Medicinal Chemistry

In the landscape of drug discovery, the value of a chemical scaffold is often measured by the therapeutic successes of its derivatives. 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile stands as a testament to this principle. While unassuming in its own biological profile, this pyrimidine derivative has emerged as a cornerstone for the synthesis of a diverse array of potent and specific modulators of critical biological pathways. Its strategic arrangement of functional groups—a reactive methylthio group, a versatile nitrile, and a modifiable pyrimidine core—offers medicinal chemists a powerful toolkit for crafting novel therapeutic agents. This guide provides an in-depth exploration of the synthesis, biological significance, and therapeutic applications stemming from this pivotal molecule, intended for researchers, scientists, and professionals in the field of drug development.

The Core Moiety: Synthesis and Physicochemical Profile

Synthesis of this compound

While a definitive, single-pot synthesis for this compound is not extensively documented in peer-reviewed literature, a plausible and efficient route can be inferred from established pyrimidine synthesis methodologies, such as the Biginelli or similar cyclocondensation reactions. A likely synthetic pathway involves a multi-component reaction, which is a hallmark of efficient and atom-economical organic synthesis.

A probable synthetic approach would involve the condensation of a β-ketonitrile, S-methylisothiourea, and an appropriate aldehyde or ketone. Specifically, the synthesis could proceed via the reaction of 2-cyano-3-oxobutane (or a related precursor that provides the 4-methyl and 5-carbonitrile substituents) with S-methylisothiourea.

Experimental Protocol: Inferred Synthesis of this compound

-

Reaction Setup: To a solution of an appropriate β-ketonitrile (1 equivalent) and S-methylisothiourea sulfate (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a base like potassium carbonate or sodium ethoxide (2 equivalents).

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature, for instance, refluxing for several hours, to facilitate the cyclocondensation.

-

Monitoring and Work-up: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water to precipitate the crude product.

-

Purification: The resulting solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in synthesis.

| Property | Value | Source |

| Molecular Formula | C7H7N3S | [1] |

| Molecular Weight | 165.22 g/mol | [1] |

| Appearance | Solid (form may vary) | Inferred from similar compounds |

| Storage | Sealed in a dry environment at 2-8°C is recommended for long-term stability. | Inferred from supplier data |

Anticancer Activity of this compound Derivatives

The true potential of this compound is unlocked in its role as a versatile scaffold for the development of potent anticancer agents. The pyrimidine core is a well-established pharmacophore in oncology, and modifications to this core have led to the discovery of inhibitors of key signaling pathways implicated in cancer progression.

Inhibition of the PI3K/AKT Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many human cancers, making it a prime target for therapeutic intervention.

Derivatives of this compound have been synthesized and shown to exhibit potent inhibitory activity against the PI3K/AKT pathway. These compounds typically feature substitutions at the 2- and 4-positions of the pyrimidine ring, which are crucial for binding to the active site of the PI3K enzyme.

A notable study describes a series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives linked to an aromatic moiety. These compounds were evaluated for their cytotoxic activity against MCF-7 (breast cancer) and K562 (leukemia) cell lines.[2] One promising derivative, compound 7f, demonstrated significant inhibition of PI3Kδ/γ and AKT-1.[2] Mechanistically, this compound was found to induce cell cycle arrest at the S-phase, leading to caspase-3 dependent apoptosis.[2][3] Furthermore, it modulated the expression of key proteins in the PI3K/AKT pathway, including PI3K, p-PI3K, AKT, and p-AKT.[2]

Experimental Protocol: In Vitro PI3K Enzyme Inhibition Assay

-

Assay Principle: The inhibitory activity of the synthesized compounds on PI3K isoforms is determined using a biochemical assay that measures the phosphorylation of a substrate, such as phosphatidylinositol (PIP2), to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

Procedure:

-

Recombinant human PI3K isoforms (e.g., PI3Kδ, PI3Kγ) are incubated with the test compounds at varying concentrations.

-

ATP and the lipid substrate (PIP2) are added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The amount of PIP3 produced is quantified using a detection reagent that generates a fluorescent or luminescent signal.

-

The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

-

Data Summary: PI3K/AKT Inhibition by a Pyrimidine-5-carbonitrile Derivative

| Compound | Target | IC50 (µM) | Cell Line | Reference |

| 7f | PI3Kδ | 6.99 ± 0.36 | - | [2] |

| PI3Kγ | 4.01 ± 0.55 | - | [2] | |

| AKT-1 | 3.36 ± 0.17 | - | [2] | |

| 4d | K562 | - | K562 | [2] |

| 7f | K562 | - | K562 | [2] |

Signaling Pathway Diagram: Inhibition of PI3K/AKT Pathway

Caption: Inhibition of the PI3K/AKT signaling pathway by a pyrimidine-5-carbonitrile derivative.

Targeting Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is another key player in cancer development, and its inhibition is a validated strategy for cancer therapy. Pyrimidine-5-carbonitrile derivatives have also been explored as EGFR inhibitors. These compounds are designed to compete with ATP for binding to the kinase domain of EGFR, thereby blocking its downstream signaling.

Experimental Workflow: EGFR Kinase Inhibition and Cellular Proliferation Assays

Sources

The Ascendant Therapeutic Trajectory of Pyrimidinecarbonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrimidine nucleus, a cornerstone of medicinal chemistry, continues to yield derivatives with profound therapeutic potential. Among these, pyrimidinecarbonitrile scaffolds have emerged as a particularly fruitful area of research, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive overview of the burgeoning field of pyrimidinecarbonitrile derivatives, with a specific focus on their anticancer, anti-inflammatory, antimicrobial, and antiviral applications. We will delve into the core mechanisms of action, present detailed experimental protocols for synthesis and evaluation, and summarize key structure-activity relationship (SAR) data. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics.

Introduction: The Pyrimidinecarbonitrile Core - A Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring system is a fundamental heterocyclic motif found in the very blueprint of life—the nucleobases of DNA and RNA.[1] This inherent biological relevance has long made pyrimidine and its derivatives a focal point of drug discovery. The introduction of a carbonitrile (-C≡N) group at the 5-position of the pyrimidine ring creates a unique electronic and steric environment, bestowing upon the resulting pyrimidinecarbonitrile derivatives a distinct pharmacological profile. This strategic functionalization has been shown to enhance binding affinities to various biological targets, leading to potent and selective therapeutic agents.[2][3] The versatility of this scaffold allows for diverse substitutions at other positions of the pyrimidine ring, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4]

This guide will navigate the multifaceted therapeutic landscape of pyrimidinecarbonitrile derivatives, dissecting their applications in key disease areas. We will explore the causality behind experimental designs and provide actionable protocols to empower researchers in this exciting field.

Anticancer Applications: Targeting the Engines of Malignancy

The proliferation of cancer cells is often driven by aberrant signaling pathways, making the components of these pathways prime targets for therapeutic intervention. Pyrimidinecarbonitrile derivatives have demonstrated significant promise as anticancer agents, primarily through their ability to inhibit key kinases involved in tumor growth and survival.[5]

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

A predominant mechanism of action for anticancer pyrimidinecarbonitrile derivatives is the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR).[6][7] Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell proliferation and survival.[8] Pyrimidinecarbonitrile derivatives have been designed to act as ATP-mimicking inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[3][9]

Specifically, these compounds have shown efficacy against both wild-type EGFR (EGFRWT) and clinically relevant mutant forms, such as EGFRT790M, which is associated with acquired resistance to first- and second-generation EGFR inhibitors.[1][9]

Beyond EGFR, some pyrimidinecarbonitrile derivatives have been developed as dual inhibitors, targeting other critical kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Phosphatidylinositol 3-kinase (PI3K).[4][10] This multi-targeted approach holds the potential to overcome drug resistance and provide more durable clinical responses.

Signaling Pathway: EGFR and PI3K/AKT Inhibition

The inhibition of EGFR and the PI3K/AKT pathway by pyrimidinecarbonitrile derivatives disrupts a central signaling axis in cancer cells, ultimately leading to cell cycle arrest and apoptosis.

Caption: Inhibition of EGFR and PI3K signaling by pyrimidinecarbonitrile derivatives.

Quantitative Data: In Vitro Efficacy

The anticancer potency of pyrimidinecarbonitrile derivatives is typically evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their efficacy.

| Compound ID | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |

| 11b | EGFRWT, EGFRT790M | HCT-116 | 3.37 | [3][9] |

| HepG2 | 3.04 | [3][9] | ||

| MCF-7 | 4.14 | [3][9] | ||

| A549 | 2.4 | [3][9] | ||

| 10b | EGFR | HepG2 | 3.56 | [2][6] |

| A549 | 5.85 | [2][6] | ||

| MCF-7 | 7.68 | [2][6] | ||

| 11e | VEGFR-2 | HCT-116 | 1.14 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][11][12][13]

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Pyrimidinecarbonitrile derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the pyrimidinecarbonitrile derivative in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Applications: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Pyrimidinecarbonitrile derivatives have emerged as potent anti-inflammatory agents, primarily by targeting the cyclooxygenase (COX) enzymes.[14]

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory effects of many pyrimidinecarbonitrile derivatives are attributed to their selective inhibition of COX-2.[15][16] The COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[14]

Signaling Pathway: Inhibition of Prostaglandin Synthesis

By inhibiting COX-2, pyrimidinecarbonitrile derivatives block the production of prostaglandins, thereby reducing the cardinal signs of inflammation: pain, swelling, redness, and heat.

Caption: Inhibition of the COX-2 pathway by pyrimidinecarbonitrile derivatives.

Quantitative Data: In Vitro and In Vivo Efficacy

The anti-inflammatory activity of pyrimidinecarbonitrile derivatives is assessed through both in vitro enzyme inhibition assays and in vivo models of inflammation.

| Compound ID | Target | In Vitro IC50 (µM) | In Vivo Model | % Edema Inhibition (4h) | Reference |

| 3b | COX-2 | 0.20 | Carrageenan-induced paw edema | - | [15][16] |

| 5b | COX-2 | 0.18 | Carrageenan-induced paw edema | - | [15][16] |

| 5d | COX-2 | 0.16 | Carrageenan-induced paw edema | - | [15][16] |

| 10c | COX-2 | 0.041-0.081 | Carrageenan-induced paw edema | 78.9 | [17][18] |

| 10j | COX-2 | 0.041-0.081 | Carrageenan-induced paw edema | 89.5 | [17][18] |

| 14e | COX-2 | 0.041-0.081 | Carrageenan-induced paw edema | 83.2 | [17][18] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[8][19][20][21][22]

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% w/v in saline)

-

Pyrimidinecarbonitrile derivative formulation (e.g., in 0.5% carboxymethyl cellulose)

-

Plethysmometer

-

Reference drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.

-

Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the pyrimidinecarbonitrile derivative or reference drug orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Antimicrobial and Antiviral Applications: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrimidinecarbonitrile derivatives have demonstrated promising activity against a range of bacterial, fungal, and viral pathogens.[5][23]

Antimicrobial Activity

Several studies have reported the synthesis and evaluation of pyrimidinecarbonitrile derivatives as antimicrobial agents.[2][24][25][26][27] These compounds have shown activity against both Gram-positive and Gram-negative bacteria. The exact mechanism of action is still under investigation but is thought to involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.[26]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard assay for determining the MIC of an antimicrobial agent.[9][28][29][30]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton broth

-

96-well microtiter plates

-

Pyrimidinecarbonitrile derivative stock solution

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Reference antibiotic (e.g., Ciprofloxacin)

Procedure:

-

Compound Dilution: Prepare two-fold serial dilutions of the pyrimidinecarbonitrile derivative in Mueller-Hinton broth in a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Controls: Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity

The antiviral potential of pyrimidinecarbonitrile derivatives is an emerging area of research.[31][32] Some compounds have shown activity against viruses such as human coronavirus.[31] The proposed mechanism of action often involves the inhibition of viral enzymes essential for replication or interference with the host cell machinery that the virus relies on. One such mechanism is the inhibition of pyrimidine biosynthesis, which is crucial for the replication of many RNA viruses.[33]

Experimental Protocol: Viral Replication Inhibition Assay

This assay measures the ability of a compound to inhibit the replication of a virus in a host cell culture.[34][35][36][37]

Materials:

-

Host cell line susceptible to the virus

-

Virus stock

-

Culture medium

-

96-well plates

-

Pyrimidinecarbonitrile derivative stock solution

-

Method for quantifying viral replication (e.g., plaque assay, RT-qPCR for viral RNA, or ELISA for viral proteins)

Procedure:

-

Cell Seeding: Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.

-

Compound Treatment: Treat the cells with serial dilutions of the pyrimidinecarbonitrile derivative for a predetermined time.

-

Viral Infection: Infect the cells with the virus at a known multiplicity of infection (MOI).

-

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication.

-

Quantification of Viral Replication: At the end of the incubation period, quantify the amount of viral replication in each well using a suitable method.

-

Data Analysis: Calculate the concentration of the compound that inhibits viral replication by 50% (EC50).

Conclusion and Future Perspectives

Pyrimidinecarbonitrile derivatives represent a highly versatile and promising scaffold for the development of novel therapeutics. Their demonstrated efficacy in preclinical models of cancer, inflammation, and infectious diseases underscores their significant potential. The ability to readily modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Elucidation of Novel Mechanisms of Action: While kinase and COX inhibition are well-established mechanisms, further investigation into other potential targets will broaden the therapeutic applicability of these compounds.

-

Structure-Based Drug Design: The use of computational modeling and X-ray crystallography can guide the rational design of next-generation pyrimidinecarbonitrile derivatives with enhanced target affinity and selectivity.

-

Exploration of Underexplored Therapeutic Areas: The antiviral potential of this scaffold, in particular, warrants more extensive investigation.

-

In Vivo Efficacy and Safety Profiling: Promising lead compounds need to be rigorously evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

The continued exploration of the chemical space around the pyrimidinecarbonitrile core, coupled with a deeper understanding of their biological activities, will undoubtedly pave the way for the discovery of new and effective medicines to address a wide range of human diseases.

References

- 1. atcc.org [atcc.org]

- 2. researchgate.net [researchgate.net]

- 3. "Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carboni" by Pathan Sultan Ismail, Irfan Khan et al. [scholarworks.utrgv.edu]

- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. bio-protocol.org [bio-protocol.org]

- 9. benchchem.com [benchchem.com]

- 10. Design, synthesis, and apoptotic antiproliferative activity of novel dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors endowed with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. texaschildrens.org [texaschildrens.org]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 15. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Design and synthesis of pyrimidine-5-carbonitrile hybrids as COX-2 inhibitors: Anti-inflammatory activity, ulcerogenic liability, histopathological and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. inotiv.com [inotiv.com]

- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 22. phytopharmajournal.com [phytopharmajournal.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. jocpr.com [jocpr.com]

- 26. researchgate.net [researchgate.net]

- 27. Pyrimidine-5-carbonitriles – part III: synthesis and antimicrobial activity of novel 6-(2-substituted propyl)-2,4-disubstituted pyrimidine-5-carbonitriles - Deutsche Digitale Bibliothek [deutsche-digitale-bibliothek.de]

- 28. benchchem.com [benchchem.com]

- 29. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 34. hiv-forschung.de [hiv-forschung.de]

- 35. benchchem.com [benchchem.com]

- 36. CD8 T Cell Virus Inhibition Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 37. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile

An In-depth Technical Guide to 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile: Synthesis, History, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. While the specific historical discovery of this molecule is not prominently documented, its synthesis is rooted in established methodologies for pyrimidine ring formation. This guide details a representative synthetic protocol, explores the compound's chemical properties, and extensively discusses its role as a versatile building block for the development of novel therapeutic agents. The applications of its derivatives, ranging from anticancer to antimicrobial agents, are highlighted, underscoring the strategic importance of this chemical scaffold.

Introduction to this compound

This compound, with CAS number 89079-62-9, is a substituted pyrimidine that has emerged as a crucial intermediate in the synthesis of complex, biologically active molecules.[1][2] The pyrimidine nucleus is a fundamental component of natural compounds such as nucleic acids and vitamins, and its derivatives are known to exhibit a wide range of pharmacological activities.[3] This has made the pyrimidine scaffold a privileged structure in drug discovery.[4]

The subject molecule is characterized by a pyrimidine ring functionalized with a methyl group at position 4, a methylthio group at position 2, and a carbonitrile group at position 5. These functional groups provide multiple reactive sites for further chemical modifications, making it an ideal starting material for generating diverse chemical libraries for high-throughput screening.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 89079-62-9 |

| Molecular Formula | C₇H₇N₃S |

| Molecular Weight | 165.22 g/mol |

| Appearance | Solid |

| Storage | 2-8°C, sealed in a dry environment |

(Data sourced from commercially available information)[2]

Historical Context and Emergence in Synthetic Chemistry

The synthesis of pyrimidines has a rich history dating back to the late 19th century, with the Biginelli reaction, first reported in 1893, being a landmark multicomponent reaction for the formation of dihydropyrimidines.[5][6] Over the decades, numerous synthetic methods have been developed to access the diverse chemical space of pyrimidine derivatives.[7]

While a singular, seminal publication detailing the "discovery" of this compound is not apparent in the surveyed literature, its structural motif is consistent with compounds synthesized through well-established, multicomponent reaction strategies.[8][9] The emergence of this specific compound is more likely a result of the systematic exploration of pyrimidine chemistry, where variations in starting materials in reactions like the Biginelli condensation and subsequent modifications led to its synthesis.[10] In recent years, it has become a readily available and widely utilized building block in both academic and industrial research, a testament to its utility in constructing more complex molecular architectures.

General Synthetic Methodologies

The synthesis of this compound can be achieved through a multi-step process that is representative of general pyrimidine synthesis. A plausible and widely applicable method involves the initial formation of a thiopyrimidine ring, followed by methylation.

Representative Synthesis Protocol

This protocol is a generalized procedure based on established pyrimidine syntheses.

Step 1: Synthesis of 4-Methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine equimolar amounts of an appropriate β-dicarbonyl compound (or its enol ether equivalent), thiourea, and a suitable aldehyde in a protic solvent such as ethanol.

-

Catalysis: Add a catalytic amount of an acid, such as hydrochloric acid or p-toluenesulfonic acid, to the mixture.[5]

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Methylation of the Thioxo Group

-

Reaction Setup: Dissolve the product from Step 1 in a suitable solvent, such as dimethylformamide (DMF) or an alcohol.

-

Base and Methylating Agent: Add a base, such as potassium carbonate or sodium hydroxide, to the solution, followed by the dropwise addition of a methylating agent, typically methyl iodide.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up: Pour the reaction mixture into ice water to precipitate the product. Collect the solid by filtration, wash with water, and dry. The crude this compound can be further purified by column chromatography or recrystallization.

Causality in Experimental Choices:

-

Multicomponent Reaction: The use of a one-pot, three-component reaction in Step 1 is highly efficient, as it rapidly builds molecular complexity from simple, readily available starting materials.[5][9]

-

Acid Catalysis: The acid catalyst in the Biginelli-type reaction is crucial for activating the aldehyde carbonyl group towards nucleophilic attack and for promoting the cyclization and dehydration steps.[5]

-

S-Methylation: The sulfur atom of the thioxo group is a soft nucleophile and readily undergoes alkylation with methyl iodide, a soft electrophile. The use of a base is necessary to deprotonate the thiourea-derived moiety, forming a more potent nucleophile.

Caption: Generalized Synthetic Route

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its functional groups serve as handles for diversification.

-

The Methylthio Group: This group is an excellent leaving group, allowing for nucleophilic aromatic substitution (SNAr) reactions. This enables the introduction of various amine, alcohol, and thiol functionalities at the C2 position, which is a common strategy for tuning the biological activity of pyrimidine-based drugs.[11]

-

The Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. It can also participate in cycloaddition reactions, further expanding the chemical diversity of the derivatives.

-

The Pyrimidine Core: The nitrogen atoms in the pyrimidine ring can be quaternized or can act as hydrogen bond acceptors, which is crucial for interactions with biological targets like enzymes and receptors.

Derivatives of the pyrimidine-5-carbonitrile core have shown promise in several therapeutic areas:

-

Anticancer Agents: Many derivatives have been synthesized and evaluated as potent anticancer agents. For example, they have been shown to act as inhibitors of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT pathway and as VEGFR-2 inhibitors.[12][13]

-

Antimicrobial Agents: The pyrimidine scaffold is present in many known antimicrobial drugs. Derivatives of this compound have been investigated for their antibacterial and antifungal activities.[4]

-

Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors. By modifying the substituents on the pyrimidine ring, researchers can design selective inhibitors for specific kinases that are implicated in various diseases.[14]

Caption: Drug Discovery Workflow

Conclusion

This compound is a prime example of a relatively simple heterocyclic compound that has gained significant importance as a molecular scaffold in modern drug discovery. While its own history is not marked by a singular moment of discovery, its utility is firmly established in the broader context of pyrimidine chemistry. The strategic placement of its functional groups allows for extensive chemical modification, leading to the generation of large libraries of compounds with diverse and potent biological activities. As the search for novel therapeutics continues, the role of such versatile building blocks in the design and synthesis of next-generation drugs is set to expand even further.

References

-

Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

-

Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807. [Link]

-

Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879–888. [Link]

-

Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Organic Chemistry Portal. [Link]

-

Gudipati, S., Gali, R., & Bantu, R. (2022). Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential. Indian Journal of Pharmaceutical Education and Research, 56(2s), s333-s341. [Link]

-

Vlase, G., Vlase, T., & Laslo, V. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 27(19), 6265. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2190983. [Link]

-

Gomaa, H. A. M., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 12(1), 1-18. [Link]

-

Zade, A. (2025). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine and Pharmacology (JIMP), 2(02), 01-14. [Link]

-

Abdel-Aziz, M., et al. (2021). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Bioorganic Chemistry, 116, 105335. [Link]

-

Kappe, C. O. (2004). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Moodle@Units. [Link]

-

Vlase, G., Vlase, T., & Laslo, V. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. ResearchGate. [Link]

-

El-Faham, A., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(02), 435-454. [Link]

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-13. [Link]

-

Abdel-Motaal, A., et al. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemical Health Risks, 10(4), 263-276. [Link]

-

Fathalla, W., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 221-230. [Link]

-

ResearchGate. (n.d.). Structures of pyrimidine -5-carbonitrile derivatives with anticancer activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of thiopyrimidine-5-carbonitrile derivatives 1–6. Retrieved from [Link]

-

El-Damasy, D. A., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Scientific Reports, 12(1), 1-20. [Link]

Sources

- 1. This compound | 89079-62-9 [chemicalbook.com]

- 2. 89079-62-9|this compound|BLD Pharm [bldpharm.com]

- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. wjarr.com [wjarr.com]

- 5. scispace.com [scispace.com]

- 6. moodle2.units.it [moodle2.units.it]

- 7. Pyrimidine synthesis [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. archives.ijper.org [archives.ijper.org]

- 10. mdpi.com [mdpi.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility and Stability Characterization of 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile

Abstract

This technical guide provides a comprehensive framework for the experimental characterization of 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile, a key pyrimidine derivative of interest in chemical research and pharmaceutical development. Recognizing the critical role of physicochemical properties in the journey from discovery to application, this document details the requisite methodologies for determining its thermodynamic solubility and chemical stability. We present field-proven, step-by-step protocols for equilibrium solubility assessment via the gold-standard shake-flask method and for chemical stability profiling through forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress. The causality behind experimental choices is explained to empower researchers to generate a robust, reliable data package essential for formulation development, analytical method validation, and regulatory compliance.

Introduction: The Imperative for Foundational Characterization

This compound belongs to the pyrimidine class of heterocyclic compounds, which are foundational scaffolds in numerous biologically active molecules and advanced materials.[1] The successful application of any novel chemical entity in fields such as drug development is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability.

-

Solubility dictates the bioavailability of a potential therapeutic agent and influences the design of formulations and delivery systems. Poor aqueous solubility can be a significant impediment to clinical success, leading to unreliable in-vitro results and poor in-vivo performance.[2]

-

Stability defines the compound's shelf-life, storage requirements, and degradation profile. An unstable compound can lose potency and generate potentially toxic impurities, posing a significant risk.[3]

This guide serves as a detailed operational manual for scientists and researchers, providing the necessary protocols to systematically evaluate the solubility and stability of this compound.

Physicochemical Properties

A summary of the known identifiers for the target compound is provided below. The lack of publicly available experimental data for properties such as melting point and pKa underscores the importance of the characterization studies detailed herein.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 89079-62-9 | [4][5] |

| Molecular Formula | C₇H₇N₃S | [4] |

| Molecular Weight | 165.22 g/mol | [4] |

| Canonical SMILES | CSC1=NC=C(C(=N1)C)C#N | [5] |

| Melting Point | Data not publicly available; experimental determination required. | N/A |

| pKa | Data not publicly available; experimental determination required. | N/A |

| LogP | Data not publicly available; experimental determination required. | N/A |

Thermodynamic Solubility Assessment

For lead optimization and formulation development, determining the thermodynamic solubility —the equilibrium concentration of a compound in a saturated solution—is paramount.[6] It represents the true solubility limit of the crystalline material. The shake-flask method, first developed decades ago, remains the universally accepted "gold standard" for its reliability and accuracy.[7]

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Shake-Flask Method

This protocol is designed to determine the equilibrium solubility in various aqueous and organic media.

Objective: To accurately quantify the concentration of this compound in a saturated solution at a constant temperature.

Materials:

-

This compound (solid)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Calibrated pH meter

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Volumetric flasks and pipettes

-

Validated HPLC-UV or LC-MS system

-

Solvents: Deionized Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Acetonitrile, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO).

Procedure:

-

Preparation: Add an excess amount of solid this compound to several vials. The excess should be clearly visible as a suspension after solvent addition. A typical starting point is 5-10 mg of compound per 1 mL of solvent.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Initial pH Measurement: For aqueous buffers, measure and record the pH of the resulting suspension.[7] This helps identify if the compound itself alters the buffer pH.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C for room temperature solubility, 37 °C for physiological relevance). Agitate for a minimum of 24 hours to ensure equilibrium is reached. Some compounds may require 48-72 hours.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-